molecular formula C18H17NO4S2 B2502845 Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-16-7

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2502845
CAS RN: 899725-16-7
M. Wt: 375.46
InChI Key: QCPGIAAUOLBNMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiophene core, which is a bicyclic entity consisting of a benzene ring fused to a thiophene ring. It also contains a sulfamoyl group attached to a 3,4-dimethylphenyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.46. The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be synthesized using various methods. For example, the synthesis of related methyl 3-halo-1-benzothiophene-2-carboxylates involves electrochemical reduction in anhydrous dimethylformamide, utilizing mercury and platinum electrodes (Rejňák et al., 2004).

  • Chemical Reactions and Properties : The compound exhibits distinct chemical behaviors under various conditions. Its derivatives, such as 2-methyl-, 3-methyl-, and 2,3-dimethylbenzo[b]thiophenes, undergo photochemical degradation in aqueous solutions, involving oxidation and ring opening reactions (Andersson & Bobinger, 1996).

Biodegradation and Environmental Impact

  • Microbial Biotransformation : Studies show that dimethylbenzothiophenes, closely related to the compound , are degraded by microbial activity. Different isomers of dimethylbenzothiophene undergo distinct biotransformation pathways when exposed to Pseudomonas strains, leading to the formation of various sulfur-containing metabolites (Kropp et al., 1996).

Photocatalysis and Sensory Applications

  • Photocatalytic Properties : The structural analogs of methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate demonstrate potential in photocatalytic applications. For instance, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, closely related to the compound, show promising results in luminescence sensing of benzaldehyde (Shi et al., 2015).

Industrial and Chemical Applications

  • Industrial Applications : The compound and its derivatives find use in various industrial applications, including in the synthesis of disperse dyes for dyeing polyester fibers. Derivatives like ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate are used in producing a range of dyes with good levelness and fastness properties on polyester fabric (Iyun et al., 2015).

Safety and Hazards

Safety precautions for handling this compound include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S2/c1-11-8-9-13(10-12(11)2)19-25(21,22)17-14-6-4-5-7-15(14)24-16(17)18(20)23-3/h4-10,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPGIAAUOLBNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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